1-Ethoxy-2-fluoro-4-iodobenzene
Overview
Description
1-Ethoxy-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups
Mechanism of Action
Target of Action
1-Ethoxy-2-fluoro-4-iodobenzene is a chemical compound that primarily targets organic synthesis reactions. It is often used as a building block in various chemical reactions, particularly in the synthesis of more complex organic compounds .
Mode of Action
The compound interacts with its targets through electrophilic aromatic substitution reactions . This process involves the replacement of a hydrogen atom in an aromatic system with an electrophile. In the case of this compound, the electrophile is likely the iodine atom, which is capable of forming strong bonds with carbon atoms in the aromatic ring .
Biochemical Pathways
It is known that the compound can participate in various transition metal-mediated c-c and c-n cross-coupling reactions . These reactions are crucial in the synthesis of a wide range of organic compounds.
Pharmacokinetics
Given its use in organic synthesis, it is likely that the compound’s bioavailability is influenced by factors such as its physical form, purity, and molecular weight .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through electrophilic aromatic substitution and cross-coupling reactions . The exact molecular and cellular effects would depend on the specific reactions and the compounds involved.
Biochemical Analysis
Biochemical Properties
It is known that halogenated benzene derivatives can participate in various biochemical reactions . They can undergo electrophilic aromatic substitution reactions, which involve the replacement of a hydrogen atom on the benzene ring with an electrophile . This property could potentially allow 1-Ethoxy-2-fluoro-4-iodobenzene to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
It is known that halogenated benzene derivatives can influence cell function For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that halogenated benzene derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A related compound, 1-ethoxy-2,3-difluoro-4-iodobenzene, has been synthesized in a microreactor system, and it was found that the yield of the reaction reached 91.3% within a short time of 16 minutes . This suggests that this compound could also exhibit rapid effects in laboratory settings.
Metabolic Pathways
It is known that halogenated benzene derivatives can participate in various metabolic pathways . They can interact with various enzymes and cofactors, and they can affect metabolic flux and metabolite levels.
Transport and Distribution
It is known that halogenated benzene derivatives can interact with various transporters and binding proteins . They can also affect their localization or accumulation within cells and tissues.
Subcellular Localization
It is known that halogenated benzene derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving the substitution of benzene derivatives. One common method involves the ethoxylation of 2-fluoro-4-iodobenzene. The reaction typically requires the presence of a base such as potassium carbonate and an ethylating agent like ethyl bromide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating ethoxy group and the electron-withdrawing fluoro and iodo groups.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with new electrophilic groups.
Nucleophilic Substitution: Benzene derivatives with different nucleophilic groups replacing the iodo group.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
1-Ethoxy-2-fluoro-4-iodobenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Ethoxy-2-fluoro-4-iodobenzene can be compared with other similar compounds such as:
2-Ethoxy-1-fluoro-4-iodobenzene: Similar structure but different substitution pattern.
1-Ethoxy-2-fluoro-4-bromobenzene: Bromine instead of iodine, leading to different reactivity.
1-Ethoxy-2-fluoro-4-chlorobenzene: Chlorine instead of iodine, affecting the compound’s properties.
The uniqueness of this compound lies in the combination of ethoxy, fluoro, and iodo groups, which impart distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-ethoxy-2-fluoro-4-iodobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWRJKZCLDJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304940 | |
Record name | 1-Ethoxy-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-88-0 | |
Record name | 1-Ethoxy-2-fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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